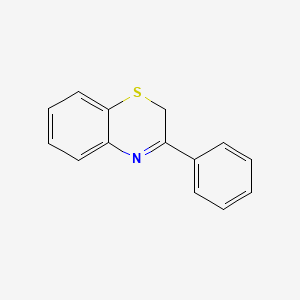

2H-1,4-Benzothiazine, 3-phenyl-

Description

Significance of the 1,4-Benzothiazine Core Structure in Academic Research

The 1,4-benzothiazine scaffold is a privileged structure in drug discovery and academic research due to its association with a broad spectrum of biological activities. nih.govrsc.org This structural motif is a key component in various pharmacologically active agents, demonstrating the versatility of this heterocyclic system. cbijournal.comresearchgate.net The fusion of a benzene (B151609) ring with a thiazine (B8601807) ring creates a unique bicyclic framework that can be readily functionalized to modulate its biological and chemical properties. rsc.org

Research has extensively documented the diverse pharmacological potential of 1,4-benzothiazine derivatives. These compounds have been reported to exhibit a wide array of activities, including:

Antimicrobial and antifungal researchgate.net

Antihypertensive researchgate.netnih.gov

Anti-inflammatory nih.govresearchgate.net

Anticancer nih.govresearchgate.net

Antiviral rsc.orgresearchgate.net

Antioxidant cbijournal.com

Calcium channel antagonism cbijournal.comnih.gov

The structural similarity of the 1,4-benzothiazine core to phenothiazines, a class of antipsychotic drugs, has also driven research into its potential applications in the central nervous system. nih.govcbijournal.com The folded structure along the nitrogen-sulfur axis is a key feature contributing to its biological activity. cbijournal.com The ability to synthesize a wide variety of derivatives by modifying substituents on the heterocyclic or benzene ring allows for the fine-tuning of their therapeutic properties, making the 1,4-benzothiazine skeleton a valuable template in medicinal chemistry. researchgate.netresearchgate.net

Overview of Heterocyclic Compounds Containing Sulfur and Nitrogen

Heterocyclic compounds that incorporate both sulfur and nitrogen atoms within their ring systems are a significant and diverse class of organic molecules. perfumerflavorist.comopenmedicinalchemistryjournal.com These N,S-heterocycles are integral to numerous natural products, pharmaceuticals, and industrial chemicals. openaccessjournals.comopenmedicinalchemistryjournal.com The presence of both a nitrogen and a sulfur atom in the ring imparts unique physicochemical properties that differ significantly from their all-carbon counterparts. openmedicinalchemistryjournal.com

This class of compounds can be categorized based on ring size and the relative positions of the heteroatoms. wikipedia.org Common examples include five-membered rings like thiazoles and isothiazoles, and six-membered rings such as thiazines. wikipedia.orgperfumerflavorist.com The 1,4-benzothiazine structure is a benzo-fused derivative of a six-membered thiazine ring. wikipedia.org

The distinct electronegativity and the presence of unshared electron pairs on the sulfur and nitrogen atoms influence the reactivity, stability, and intermolecular interactions of these compounds. openmedicinalchemistryjournal.comrrbdavc.org These characteristics are fundamental to their biological activity and their application as functional materials. numberanalytics.comopenmedicinalchemistryjournal.com In medicinal chemistry, N,S-heterocycles are recognized as important pharmacophores, with derivatives showing a wide range of biological activities. openmedicinalchemistryjournal.commdpi.com They are also utilized in materials science for creating conducting polymers and dyes. numberanalytics.com

Historical Context and Early Investigations of 2H-1,4-Benzothiazine Analogues

The study of benzothiazines dates back several decades, with early research focusing on their synthesis and fundamental chemical properties. One of the earliest reports on a related class, the 2,1-benzothiazines, appeared in the 1960s. wikipedia.org The synthesis of the 1,4-benzothiazine core has been a subject of interest for synthetic chemists, with various methods developed over the years. rsc.org

Early synthetic strategies often involved the condensation of 2-aminothiophenol (B119425) with various electrophilic partners. rsc.orgcbijournal.com For instance, the reaction of 2-aminothiophenol with α,β-unsaturated ketones or esters, and 1,3-dicarbonyl compounds were common methods to construct the 1,4-benzothiazine ring system. rsc.orgcbijournal.com Ring expansion reactions of benzothiazolines were also explored as a route to benzothiazines. researchgate.net

The 2H-1,4-benzothiazine isomer and its derivatives have been subjects of investigation, with studies exploring their reactivity and potential applications. For example, 3-phenyl-2H-1,4-benzothiazine has been utilized as a precursor for the synthesis of cyanine-type chromophores that exhibit reversible acidochromic behavior, changing color in response to pH changes. researchgate.netnih.gov This property highlights the potential of these early-investigated analogues in the development of functional dyes and sensors. nih.govnih.gov The synthesis of substituted 2-phenyl-1,4-benzothiazin-3(4H)-ones was also a focus of early medicinal chemistry research. acs.org

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-2H-1,4-benzothiazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKONBASFCIWLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=CC=C2S1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328964 | |

| Record name | 2H-1,4-Benzothiazine, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20940-07-2 | |

| Record name | 2H-1,4-Benzothiazine, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2h 1,4 Benzothiazine, 3 Phenyl and Its Derivatives

Classical Synthesis Approaches

Traditional methods for synthesizing 3-phenyl-2H-1,4-benzothiazine often involve condensation and cyclization reactions, which have been well-established in the field of heterocyclic chemistry.

Condensation Reactions Utilizing 2-Aminothiophenol (B119425) and Phenacyl Bromide

A primary and long-standing method for the synthesis of 3-phenyl-2H-1,4-benzothiazine involves the condensation of 2-aminothiophenol with α-haloketones, such as phenacyl bromide. This reaction typically proceeds by nucleophilic attack of the sulfur atom of 2-aminothiophenol on the α-carbon of the ketone, followed by intramolecular cyclization.

The initial condensation of o-aminothiophenol with 2-bromoacetophenone (B140003) results in the formation of 3-phenyl-1,4-benzothiazine hydrobromide. colab.ws Subsequent treatment with a base, such as an alkali, leads to a mixture of two isomeric forms: the 2H-1,4-benzothiazine (the more stable tautomer) and the 4H-1,4-benzothiazine. colab.ws The reaction mechanism involves the initial S-alkylation of the thiophenol followed by intramolecular condensation between the amino group and the carbonyl group, and subsequent dehydration.

Detailed studies have shown that the reaction conditions can influence the product distribution and yield. For instance, the choice of solvent and base plays a crucial role in the efficiency of the cyclization step.

Cyclization Reactions and Precursor Transformations

The synthesis of the 1,4-benzothiazine ring system can also be achieved through various cyclization strategies starting from different precursors. These methods often provide access to a wider range of derivatives.

One approach involves the reaction of 2-aminothiophenols with β-keto esters or β-diketones. nih.gov These reactions, often catalyzed by acids or bases, proceed through the formation of an enamine intermediate, which then undergoes cyclization to form the benzothiazine ring. The specific substitution pattern on the final product is determined by the structure of the starting carbonyl compound.

Another strategy involves the intramolecular cyclization of pre-functionalized precursors. For example, derivatives of 4H-benzo[b] researchgate.netresearchgate.netthiazin-3-carboxylic acid have been synthesized via the coupling of aminothiols and bromopyruvates. researchgate.net Furthermore, oxidative cyclocondensation of 2-aminothiophenol with 1,3-dicarbonyl compounds has been shown to be an effective method. nih.gov This reaction can be catalyzed by various agents, including m-CPBA/2-IBX, leading to moderate to excellent yields. nih.gov

The following table summarizes some of the classical synthetic approaches:

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Aminothiophenol, Phenacyl Bromide | Alkali treatment | 3-Phenyl-2H-1,4-benzothiazine and 3-Phenyl-4H-1,4-benzothiazine mixture | Not specified | colab.ws |

| 2-Aminothiophenol, β-Keto Esters/β-Diketones | Microwave irradiation, basic alumina (B75360) | 4H-Benzo-1,4-thiazines | 69-85 | nih.gov |

| 2-Aminothiophenol, 1,3-Dicarbonyl Compounds | m-CPBA/2-IBX, acetonitrile (B52724), 70°C | 1,4-Benzothiazine derivatives | 49-89 | nih.gov |

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These modern approaches often utilize catalysts and alternative energy sources to reduce reaction times, improve yields, and minimize waste.

Catalyst-Mediated Reactions (e.g., Biocatalysis, Metal-Free Conditions, Supramolecular Catalysis)

Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are often more selective and efficient than traditional methods. For the synthesis of 1,4-benzothiazines, various catalytic systems have been explored.

Metal-free synthetic routes are gaining prominence due to concerns about the toxicity and cost of heavy metals. For instance, the use of iodine as a catalyst in the presence of an oxidizing agent has been reported for the synthesis of benzothiazine derivatives. A transition-metal-free aerobic method using a KI/DMSO/O₂ system has also been developed for the generation of iminobenzo-1,4-thiazines in moderate to good yields. nih.gov

Furthermore, the use of nanocatalysts has emerged as a promising strategy. For example, nickel oxide (NiO) nanorods have been used as a catalyst for the synthesis of benzothiazole (B30560) derivatives from 2-aminothiophenol and aldehydes. ekb.eg While not directly for 3-phenyl-2H-1,4-benzothiazine, this highlights the potential of nanocatalysis in related heterocyclic syntheses.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products.

Several studies have reported the use of microwave irradiation for the synthesis of 1,4-benzothiazine derivatives. For instance, the reaction of 2-aminothiophenols with β-keto esters and β-diketones under microwave irradiation using basic alumina as a solid support has been shown to afford 4H-benzo-1,4-thiazines in high yields (69-85%) within a short reaction time (6-11 minutes). nih.gov Another example is the microwave-assisted synthesis of quinazolinone derivatives, which demonstrates the broad applicability of this technology in heterocyclic chemistry. researchgate.net

The following table highlights the advantages of microwave-assisted synthesis for related compounds:

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Synthesis of 4H-Benzo-1,4-thiazines | Hours | 6-11 minutes | Significant | nih.gov |

| Synthesis of quinazolinone derivatives | Not specified | Shorter reaction time | Improved yields | researchgate.net |

| Synthesis of triazole-linked benzimidazoles | 12 hours | 15 minutes | Higher yield (95%) | nih.gov |

Ultrasonication-Enhanced Synthetic Routes

Ultrasonication, or the use of ultrasound to promote chemical reactions, is another green chemistry tool that has been successfully applied to the synthesis of heterocyclic compounds. Sonochemistry can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. nih.gov

The synthesis of benzothiazole derivatives from 2-aminothiophenol and aromatic aldehydes has been achieved in high yields (65-83%) within 20 minutes at room temperature using ultrasonic irradiation, without the need for a solvent or catalyst. ekb.eg While this example is for a related heterocycle, it demonstrates the potential of ultrasonication for the synthesis of 3-phenyl-2H-1,4-benzothiazine. Another study on the synthesis of azetidinone derivatives showed that ultrasonication reduced the reaction time from 8-28 hours (conventional methods) to just 2 hours. researchgate.net These examples underscore the efficiency and environmental benefits of using ultrasound in organic synthesis.

The advantages of ultrasonication are summarized in the table below:

| Reaction | Conventional Method (Time) | Ultrasonication Method (Time) | Key Advantages | Reference |

| Synthesis of benzothiazole derivatives | Not specified | 20 minutes | Solvent and catalyst-free, short reaction time | ekb.eg |

| Synthesis of azetidinone derivatives | 8-28 hours | 2 hours | Drastic reduction in reaction time | researchgate.net |

| Synthesis of 1,2,3-triazoles | 6-10 hours | 3-6 hours | Shorter reaction time, comparable yields | nih.gov |

Regioselective Synthesis and Isomer Control

Regioselective synthesis is crucial in ensuring the desired arrangement of substituents on the benzothiazine ring, which in turn influences the molecule's properties. A facile and regioselective synthesis of 1,4-benzothiazines has been achieved using α-cyano α-alkoxy carbonyl epoxides and 2-aminothiophenol. acgpubs.org The reaction proceeds through a regioselective opening of the epoxide ring by the sulfur atom of the 2-aminothiophenol, followed by the attack of the nitrogen atom. acgpubs.org This method leads to the formation of specific isomers, such as alkyl 3-hydroxy-2-aryl-2,4-dihydro-2H-benzo[b] nih.govresearchgate.netthiazine-3-carboxylates. acgpubs.org

The use of 2-aminothiophenol hydrochloride instead of 2-aminothiophenol in the reaction medium introduces a chloride anion as another nucleophile, which can influence the reaction pathway. acgpubs.org The reaction conditions, such as the solvent and temperature, also play a significant role in controlling the regioselectivity and yield of the products. acgpubs.org For instance, refluxing the reactants in acetonitrile has been shown to produce good yields of the desired 1,4-benzothiazine derivatives. acgpubs.org

Isomerization is another key aspect of isomer control. For example, a 1,4-benzothiazine derivative has been shown to isomerize to 2-(benzo[d]thiazol-2-ylmethyl)-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netthiazine (B8601807) with high conversion when treated with hydrochloric acid in chloroform. nih.gov

Synthesis of Specific 2H-1,4-Benzothiazine, 3-phenyl- Derivatives

The core 2H-1,4-benzothiazine, 3-phenyl- structure serves as a versatile scaffold for the synthesis of a wide range of derivatives with diverse functionalities. These modifications are often aimed at enhancing or introducing specific biological activities or physicochemical properties.

The 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry," is a powerful tool for incorporating triazole rings into the 1,4-benzothiazine framework. researchgate.netnih.gov This method typically involves the reaction of an azide (B81097) with a terminal alkyne, often catalyzed by copper(I), to regioselectively yield 1,4-disubstituted-1,2,3-triazoles. nih.gov

Novel 1,4-benzothiazine derivatives bearing a 1,2,3-triazole moiety have been synthesized using the Huisgen [3+2] cycloaddition. researchgate.net This approach allows for the linkage of the benzothiazine scaffold to other heterocyclic systems, potentially combining their biological activities. researchgate.net For instance, a series of 1,2,3-triazolylmethyl-1,4-benzothiazine derivatives has been developed, demonstrating the modularity of this synthetic strategy. researchgate.net The reaction conditions, including the choice of catalyst and solvent, are optimized to ensure high yields and regioselectivity. nih.gov

Dimerization of 1,4-benzothiazine derivatives represents another avenue for creating novel molecular architectures. Oxidative dimerization of 4H-benzo[b] nih.govresearchgate.netthiazine-3-carboxylic acid derivatives, assembled from the coupling of aminothiols and bromopyruvates, has been observed, leading to the isolation of potentially useful benzothiazine dimers. nih.gov

A notable example involves the double condensation of 3-phenyl-2H-1,4-benzothiazine with glyoxal (B1671930). This reaction, which takes advantage of the high nucleophilicity of the C-2 position of the enamine-type structure, yields (2Z,2′Z)-(1,2-ethanediylidene)bis(3-phenyl-2H-1,4-benzothiazine). nih.gov This dimeric structure exhibits interesting acidochromic behavior, changing color in response to pH changes. nih.gov The synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds has also been reported, further expanding the library of dimeric benzothiazine compounds. nih.gov

Oxidation of the sulfur atom in the 1,4-benzothiazine ring leads to the formation of sulfone and dioxide analogues, which can significantly alter the electronic and steric properties of the molecule, and in turn, its biological activity. The oxidation of 4H-1,4-benzothiazines with 30% hydrogen peroxide in glacial acetic acid is a common method for synthesizing 4H-1,4-benzothiazine sulfones. ijirset.com

The synthesis of 4-hydroxy-2H-1,2-benzothiazine-3-carboxamides involves the formation of an intermediate, ethyl-4-hydroxy-2H-benzothiazine-3-carboxylate-1,1-dioxide. google.com This highlights the integration of the dioxide functionality as part of a multi-step synthetic sequence.

Table 1: Examples of Synthesized Sulfone and Dioxide Analogues

| Compound Name | Starting Material | Reagents and Conditions | Reference |

| 4H-1,4-Benzothiazine sulfones | 4H-1,4-Benzothiazines | 30% Hydrogen peroxide, glacial acetic acid | ijirset.com |

| Ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide | Ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide | Dimethyl sulphate or methyl iodide, aqueous-acetonic basic medium | google.com |

The conjugation of amino acids to the 1,4-benzothiazine scaffold is a strategy to create hybrid molecules that may exhibit unique biological properties. However, the direct coupling of 4H-benzo[b] nih.govresearchgate.netthiazine-3-carboxylic acid with amino acids can be challenging due to the low stability of the carboxylic acid derivative under both acidic and basic conditions. nih.gov

To overcome this, a linear synthesis approach has been developed where the benzothiazine moiety is assembled from pyruvic acid that is already attached to an amino acid. nih.gov This method has successfully yielded benzothiazine-amino acid conjugates. nih.gov

Chemical Reactivity and Reaction Mechanisms of 2h 1,4 Benzothiazine, 3 Phenyl

Mechanistic Pathways of Cycloaddition Reactions

Cycloaddition reactions represent a significant strategy for the synthesis of the 1,4-benzothiazine core structure. While reactions where 2H-1,4-Benzothiazine, 3-phenyl- itself acts as a reactant in a cycloaddition are not extensively documented, the formation of the benzothiazine ring system frequently proceeds through cycloaddition pathways.

One prominent method is the inverse-electron-demand hetero-Diels-Alder reaction. In this approach, transient o-iminothioquinones, which are electron-poor dienes, react with electron-rich alkenes (dienophiles) to yield benzo[b] researchgate.netresearchgate.netthiazine (B8601807) cycloadducts. This reaction proceeds with a high degree of regiochemical control. researchgate.net Another synthetic route involves the oxidative ring expansion of 2-aminobenzothiazoles in the presence of alkenes. This process is believed to proceed via a [4+2] cycloaddition mechanism, leading to the formation of dihydro-1,4-benzothiazine derivatives. nih.gov

Table 1: Cycloaddition Reactions for Benzothiazine Synthesis

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Inverse-Electron-Demand Hetero-Diels-Alder | o-Iminothioquinone (diene) + Electron-rich alkene (dienophile) | Benzo[b] researchgate.netresearchgate.netthiazine | researchgate.net |

Nucleophilic and Electrophilic Reactivity of the 2H-1,4-Benzothiazine Core (e.g., at C-2 Position)

The 2H-1,4-benzothiazine core exhibits both nucleophilic and electrophilic characteristics, making it a versatile participant in various chemical transformations.

Nucleophilic Reactivity: The C-2 position of 3-phenyl-2H-1,4-benzothiazine is notably nucleophilic. This heightened reactivity is attributed to its enamine-like character. A prime example of this is its condensation reaction with aldehydes. For instance, it undergoes a double condensation with glyoxal (B1671930) in an acidic medium. The high nucleophilicity of the C-2 position facilitates the attack on the electrophilic carbonyl carbon of glyoxal, ultimately forming a complex dimeric structure, (2Z,2'Z)-(1,2-ethanediylidene)bis(3-phenyl-2H-1,4-benzothiazine). researchgate.net

Electrophilic Reactivity: The 1,4-benzothiazine ring system is also susceptible to attack by nucleophiles, which can lead to ring contraction. This transformation involves the cleavage of the sulfur-carbon (S-C) bond within the thiazine ring. Following the nucleophilic attack, the ring opens to form a 1-(2-thiophenyl)pyrrole derivative as an intermediate, which then undergoes intramolecular cyclization to yield the more stable, five-membered 1,3-benzothiazole ring system. nih.gov This susceptibility to nucleophile-induced ring contraction points to electrophilic sites within the heterocyclic core that can accommodate an incoming nucleophile.

Table 2: Summary of Nucleophilic and Electrophilic Reactivity

| Reactivity Type | Reactive Site(s) | Reactant Type | Outcome | Reference |

|---|---|---|---|---|

| Nucleophilic | C-2 Position (Enamine-like) | Electrophiles (e.g., Aldehydes) | Condensation/Substitution at C-2 | researchgate.net |

Oxidative Transformations and Ring Expansions

The 3-phenyl-2H-1,4-benzothiazine scaffold is reactive under oxidative conditions, leading to significant structural changes. These transformations can result in the formation of colored products or ring contraction.

In the presence of oxidizing agents such as peroxides or redox-active metal ions under acidic conditions, 3-phenyl-2H-1,4-benzothiazine is transformed into a green-blue chromophore. This property has been explored for the potential detection of these oxidizing species. While the exact mechanism of this color change is complex, it involves the oxidation of the benzothiazine core.

Furthermore, oxidizing agents are known to induce the ring contraction of the 1,4-benzothiazine moiety to form the corresponding 1,3-benzothiazole derivative. nih.gov This reaction pathway is similar to the nucleophile-induced contraction but is initiated by an oxidative process. It is important to distinguish these reactions from oxidative ring expansion, which is a synthetic method to produce N-substituted benzo-1,4-thiazine-2-carboxylates from substituted benzothiazoles using reagents like m-CPBA (meta-chloroperoxybenzoic acid).

Table 3: Oxidative Reactions of the 1,4-Benzothiazine Core

| Oxidizing Agent | Conditions | Product/Observation | Reference |

|---|---|---|---|

| Peroxides / Redox-active metal ions | Acidic | Green-blue chromophore formation |

Protonation and Acid-Base Behavior of the Benzothiazine Nitrogen Atom

The nitrogen atom within the 1,4-benzothiazine ring imparts basic properties to the molecule, allowing it to be protonated in the presence of acid. This acid-base behavior is most strikingly observed through the compound's acidichromism—a reversible change in color upon a change in pH.

Condensation products of 3-phenyl-2H-1,4-benzothiazine, for example with indole-3-carboxaldehyde (B46971), exhibit marked and reversible acidichromic behavior. researchgate.net These derivatives typically appear yellow in neutral or basic conditions (pH > 4) and shift to a distinct purple or red color in an acidic environment (pH < 3). researchgate.net This phenomenon is attributed to the protonation of the heterocyclic system, which alters the electronic structure and the nature of the chromophore, thus changing the wavelength of light it absorbs. The process is reversible, and the original color is restored upon deprotonation by adding a base. This property has been harnessed to develop colorimetric pH sensors. researchgate.net

Table 4: Acid-Base Behavior of 3-phenyl-2H-1,4-benzothiazine Derivatives

| Derivative | pH | Observed Color | State | Reference |

|---|---|---|---|---|

| Condensation product with indole-3-carboxaldehyde | > 4 | Yellow | Deprotonated | researchgate.net |

| < 3 | Purple | Protonated | researchgate.net | |

| Condensation product with glyoxal | ≥ 4.0 | Red | Deprotonated |

Spectroscopic and Structural Elucidation of 2h 1,4 Benzothiazine, 3 Phenyl Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of 2H-1,4-Benzothiazine, 3-phenyl- analogues, the chemical shifts (δ) of the protons are influenced by their electronic environment and proximity to the heterocyclic and phenyl rings.

For instance, in a series of N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(substituted-phenyl)sulfonyl)piperidine-4-carboxamide analogues, the proton of the amide (N-H) typically appears as a singlet at a downfield chemical shift, for example, at δ 10.26 ppm. nih.gov The aromatic protons of the benzothiazole (B30560) and phenyl rings resonate in the range of δ 7.41-8.13 ppm. nih.gov The protons of the piperidine (B6355638) ring show characteristic multiplets in the upfield region, typically between δ 1.56 and 3.84 ppm. nih.gov

Similarly, for 2-(phenylmethylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one, the reaction with benzaldehyde (B42025) leads to the disappearance of the CH2 signal and the appearance of a new signal for the phenylmethylidene proton. A series of 1,2,3-triazolylmethyl-1,4-benzothiazine derivatives have been synthesized and characterized using ¹H NMR, confirming the structures of the newly formed compounds. researchgate.net

The following table summarizes representative ¹H NMR data for some 2H-1,4-Benzothiazine analogues:

| Compound | Key ¹H NMR Signals (δ, ppm) |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-bromo-2,6-dichlorophenyl)sulfonyl)piperidine-4-carboxamide | 10.27 (s, 1H, NH), 8.12-7.40 (m, aromatic H), 3.84-1.56 (m, piperidine H) nih.gov |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-chloro-4-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide | 10.26 (s, 1H, NH), 8.23-7.41 (m, aromatic H), 3.82-1.58 (m, piperidine H) nih.gov |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-nitrophenyl)sulfonyl)piperidine-4-carboxamide | 10.20 (s, 1H, NH), 8.47-7.43 (m, aromatic H), 3.73-1.62 (m, piperidine H) nih.gov |

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in 2H-1,4-Benzothiazine, 3-phenyl- analogues are indicative of their hybridization and electronic environment.

In the N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(substituted-phenyl)sulfonyl)piperidine-4-carboxamide series, the carbonyl carbon of the amide group typically resonates around δ 173.5 ppm. nih.gov The carbons of the aromatic rings appear in the range of δ 115.7-167.4 ppm. nih.gov The carbons of the piperidine ring are found in the upfield region, generally between δ 28.0 and 45.7 ppm. nih.gov

For other benzothiazine derivatives, such as 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxides, ¹³C NMR data supports the enolic structure of these compounds. researchgate.net The analysis of ¹³C NMR spectra, including Attached Proton Test (APT) and fully coupled spectra, allows for unambiguous assignment of the carbon signals. researchgate.net

A representative set of ¹³C NMR data for some 2H-1,4-Benzothiazine analogues is presented in the table below:

| Compound | Key ¹³C NMR Signals (δ, ppm) |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-bromo-2,6-dichlorophenyl)sulfonyl)piperidine-4-carboxamide | 173.5 (C=O), 154.1-119.8 (aromatic C), 45.0-28.4 (piperidine C) nih.gov |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-chloro-4-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide | 173.5 (C=O), 167.4-119.9 (aromatic C), 45.2-28.5 (piperidine C) nih.gov |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-nitrophenyl)sulfonyl)piperidine-4-carboxamide | 173.4 (C=O), 167.4-119.8 (aromatic C), 45.6-28.0 (piperidine C) nih.gov |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and molecular vibrations within a compound. For 2H-1,4-Benzothiazine, 3-phenyl- analogues, these techniques are used to identify characteristic bond vibrations.

In a study of 2-phenyl-4H-3,1-benzoxazin-4-one, a related heterocyclic system, FT-IR and FT-Raman spectra were recorded and analyzed. researchgate.netorientjchem.org The vibrational wavenumbers were also computed using theoretical methods, which aided in the assignment of the observed bands. researchgate.netorientjchem.org For 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives, characteristic IR bands include N-H stretching around 3200 cm⁻¹, C-H stretching around 3100 cm⁻¹, and C=O stretching near 1660 cm⁻¹. semanticscholar.org

The following table lists some characteristic vibrational frequencies for benzothiazine-related structures:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| N-H Stretch | ~3200 | semanticscholar.org |

| Aromatic C-H Stretch | ~3100 | semanticscholar.org |

| Carbonyl (C=O) Stretch | ~1660 | semanticscholar.org |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula.

For a series of N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(substituted-phenyl)sulfonyl)piperidine-4-carboxamide analogues, HRMS with electrospray ionization (ESI) was used to confirm the calculated molecular weights. nih.gov For example, the calculated mass for C₂₆H₂₁ClF₃N₃O₃S₂ + H was 580.0738, and the found mass was 580.0733. nih.gov Similarly, for other analogues, the measured masses were in close agreement with the calculated values, confirming their elemental composition. nih.gov The fragmentation patterns observed in the mass spectra can also provide valuable structural information.

X-ray Crystallography for Solid-State Structure Determination

The crystal system and space group describe the symmetry of the crystal lattice. For a synthesized (4-bromophenyl)(4-methyl-4H-benzo[b] nih.govresearchgate.netthiazin-2-yl)methanone, single crystal X-ray diffraction analysis was performed to determine its solid-state structure. rsc.org

In another example, a 1,3-thiazolidin-4-one derivative, C₂₂H₁₉NOS, was found to crystallize in the monoclinic space group P2₁/c. researchgate.net The unit cell parameters were determined as a = 22.181(2) Å, b = 6.0760(4) Å, c = 13.349(3) Å, and β = 95.615(3)°. researchgate.net Such data is crucial for understanding the packing of molecules in the crystal and identifying intermolecular interactions. The analysis of various 1,4-benzothiazine derivatives by X-ray crystallography has provided valuable insights into their molecular geometries. researchgate.net

The following table summarizes crystallographic data for a representative benzothiazine-related compound:

| Compound | Crystal System | Space Group | Reference |

| C₂₂H₁₉NOS (a 1,3-thiazolidin-4-one derivative) | Monoclinic | P2₁/c | researchgate.net |

| (4-bromophenyl)(4-methyl-4H-benzo[b] nih.govresearchgate.netthiazin-2-yl)methanone | Not specified | Not specified | rsc.org |

Molecular Conformation and Stereochemistry

In derivatives of 2H-1,4-benzothiazin-3(4H)-one, the thiazine (B8601807) ring commonly adopts a non-planar conformation. For instance, in 4-benzyl-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one, the heterocyclic ring assumes a twisted boat conformation. nih.govnih.gov This is quantitatively described by puckering parameters, which for this particular compound are Q = 0.6272 (10) Å, θ = 63.91 (10)°, and φ = 325.56 (11)°. nih.govresearchgate.net Similarly, 4-(prop-2-ynyl)-2H-1,4-benzothiazin-3(4H)-one exhibits a screw-boat conformation for the six-membered heterocycle, with a puckering amplitude Q of 0.6643 (11) Å. nih.gov In another analogue, (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one, the dihydrothiazine ring also adopts a screw-boat conformation. nih.gov

The stereochemistry of these molecules is further defined by the spatial relationship between the fused benzene (B151609) ring and any substituents. In the case of 4-benzyl-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one, the dihedral angle between the benzothiazine's benzene ring and the benzyl (B1604629) group's phenyl ring is a significant 86.54 (4)°. nih.govnih.gov This near-perpendicular arrangement minimizes steric hindrance between the two aromatic systems.

The planarity of substituents relative to the benzothiazine core can also be influenced by intramolecular interactions. For example, in methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxylate, an O—H⋯O intramolecular hydrogen bond helps to stabilize the coplanarity of the ester substituent with the bicyclic fragment. researchgate.net

The following table summarizes the conformational parameters for selected 2H-1,4-benzothiazine analogues:

| Compound | Thiazine Ring Conformation | Puckering Parameters | Dihedral Angles |

| 4-benzyl-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one | Twisted boat | Q = 0.6272 (10) Å, θ = 63.91 (10)°, φ = 325.56 (11)° nih.govresearchgate.net | 86.54 (4)° between aromatic rings nih.govnih.gov |

| 4-(prop-2-ynyl)-2H-1,4-benzothiazin-3(4H)-one | Screw boat | Q = 0.6643 (11) Å, θ = 66.56 (9)°, φ = 330.45 (11)° nih.gov | 79.4 (1)° between benzene ring and prop-2-ynyl chain mean plane nih.gov |

| (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one | Screw boat nih.gov | Not specified | Not specified |

| Methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxylate | Intermediate between sofa and twist-boat researchgate.net | S = 0.53, Θ = 35.1°, Ψ = 11.3° researchgate.net | Not specified |

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking via Hirshfeld Surface Analysis

The solid-state packing of 2H-1,4-benzothiazine analogues is governed by a network of intermolecular interactions, with hydrogen bonding and π-π stacking playing crucial roles. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions.

Hydrogen Bonding:

Weak C—H⋯O interactions are a recurrent motif in the crystal structures of these compounds. In 4-benzyl-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one, these interactions link molecules into chains. nih.govnih.gov Similarly, in 4-(prop-2-ynyl)-2H-1,4-benzothiazin-3(4H)-one, C—H⋯O hydrogen bonds involving the acetylenic C—H group and a carbonyl oxygen of a neighboring molecule form zigzag chains. nih.gov

In more complex derivatives, a wider variety of hydrogen bonds are observed. For instance, in a 1,2-benzothiazine derivative, N—H⋯O and N—H⋯Cl hydrogen bonds create chains, which are further linked by C—H⋯N and C—H⋯O interactions. nih.gov The Hirshfeld surface analysis of this compound shows bright red spots, indicating strong intermolecular N—H⋯O hydrogen bonds. nih.gov

π-π Stacking:

While hydrogen bonding is prevalent, π-π stacking interactions also contribute to the crystal packing. In some cases, these interactions can be weak, as seen in a derivative where very weak aromatic π–π stacking interactions with a centroid–centroid separation of 3.9009 (10) Å are observed. nih.gov In another example, π–π stacking interactions, along with C—H⋯N and C—H⋯O hydrogen bonds, link molecular chains. nih.gov

Hirshfeld Surface Analysis:

Hirshfeld surface analysis provides a quantitative breakdown of the intermolecular contacts. For a (Z)-4-({[2-(benzo[b]thiophen-3-yl)cyclopent-1-en-1-yl]methyl}(phenyl)amino)-4-oxobut-2-enoic acid, the relative contributions to the crystal packing were found to be H⋯H (46.0%), C⋯H/H⋯C (21.1%), O⋯H/H⋯O (20.6%), and S⋯H/H⋯S (9.0%). nih.gov This highlights that while van der Waals interactions (H⋯H contacts) are dominant, hydrogen bonding (O⋯H/H⋯O) and other contacts are also significant. nih.gov

In another study on (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one, the Hirshfeld analysis revealed the following contributions: H⋯H (44.7%), C⋯H/H⋯C (23.7%), Cl⋯H/H⋯Cl (18.9%), O⋯H/H⋯O (5.0%), and S⋯H/H⋯S (4.8%). nih.gov This again underscores the importance of both van der Waals forces and hydrogen bonding in the crystal packing. nih.gov

The following table presents the percentage contributions of different intermolecular contacts for selected benzothiazine analogues from Hirshfeld surface analysis:

| Compound | H⋯H Contacts | C⋯H/H⋯C Contacts | O⋯H/H⋯O Contacts | Other Significant Contacts |

| (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one | 44.7% nih.gov | 23.7% nih.gov | 5.0% nih.gov | Cl⋯H/H⋯Cl (18.9%), S⋯H/H⋯S (4.8%) nih.gov |

| (Z)-4-({[2-(benzo[b]thiophen-3-yl)cyclopent-1-en-1-yl]methyl}(phenyl)amino)-4-oxobut-2-enoic acid | 46.0% nih.gov | 21.1% nih.gov | 20.6% nih.gov | S⋯H/H⋯S (9.0%) nih.gov |

| Methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxylate | 11.1% researchgate.net | 17.3% researchgate.net | 42.0% researchgate.net | Cl⋯H/H⋯Cl (14.2%) researchgate.net |

| 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c] nih.govnih.govthiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 44.7% nih.gov | 9.5% nih.gov | 21.8% nih.gov | N⋯H/H⋯N (11.9%), Cl⋯H/H⋯Cl (7.2%) nih.gov |

Computational Chemistry and Theoretical Investigations of 2h 1,4 Benzothiazine, 3 Phenyl

Density Functional Theory (DFT) for Electronic Structure Calculations

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of 3-phenyl-2H-1,4-benzothiazine and its derivatives. researchgate.netresearchgate.net The B3LYP functional combined with the 6-311G** basis set has been commonly employed for these calculations. researchgate.netresearchgate.net This level of theory has proven effective in optimizing the molecular geometry and calculating various electronic properties. researchgate.netresearchgate.net

Geometry Optimization and Energetic Landscapes

The energetic landscapes of these molecules are also explored to understand their relative stability. For example, in the case of ∆2,2'-bi(2H-1,4-benzothiazine) isomers, DFT calculations revealed that the Z,Z isomer in the s-trans conformation possesses the lowest energy, indicating it is the most stable form. core.ac.uk

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and electronic properties of 3-phenyl-2H-1,4-benzothiazine. researchgate.netmdpi-res.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi-res.com The energy gap between the HOMO and LUMO (E_gap) is a crucial parameter that relates to the molecule's stability and reactivity. researchgate.netdntb.gov.ua

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net For a derivative, 2,2'-Bi-(3-phenyl-2H-1,4-benzothiazine), the calculated energy gap was found to be 3.97 eV, suggesting good reactivity. researchgate.netdntb.gov.ua The distribution of these orbitals reveals the sites susceptible to electrophilic and nucleophilic attacks.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netresearchgate.net The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) that are prone to electrophilic attack, and blue representing electron-deficient areas (positive potential) that are susceptible to nucleophilic attack. For derivatives of 3-phenyl-2H-1,4-benzothiazine, MEP analysis has been used to understand the energy distribution and identify the chemically reactive regions of the molecule. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. researchgate.net By examining the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the extent of electron delocalization. In studies of related benzothiazine structures, NBO analysis has been employed to investigate bond strengths and the p-character of hybrid orbitals, which can influence bond lengths. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. core.ac.ukworldscientific.com This approach has been used to predict the excitation energies and oscillator strengths of electronic transitions in 3-phenyl-2H-1,4-benzothiazine derivatives and related cyanine (B1664457) dyes. core.ac.ukresearchgate.net The calculated spectra often show good agreement with experimental UV-Vis absorption data. core.ac.uk For instance, TD-DFT calculations have successfully reproduced the bathochromic (red) shift observed in the absorption spectra of certain benzothiazine-based cyanines upon acidification. researchgate.net These calculations typically involve selecting transitions below a certain energy threshold and applying a Gaussian line width to simulate the experimental spectrum. core.ac.uk

Molecular Modeling and Docking Simulations for Interaction Studies (e.g., enzyme active sites)

Molecular modeling and docking simulations are powerful computational tools that provide valuable insights into the interactions between small molecules, such as 2H-1,4-Benzothiazine, 3-phenyl-, and biological macromolecules like enzymes. These theoretical investigations help in understanding the binding modes, affinities, and potential biological activity of a compound, thereby guiding further experimental studies and the design of new, more potent derivatives. While specific docking studies exclusively on 2H-1,4-Benzothiazine, 3-phenyl- are not extensively documented, a significant body of research exists on the molecular modeling of the broader 1,4-benzothiazine scaffold, offering a clear indication of its potential interactions with various enzyme active sites.

These studies typically involve the use of specialized software to predict the most favorable binding orientation of the ligand (the benzothiazine derivative) within the active site of a target protein. The results are often expressed in terms of binding energy or docking scores, which provide a qualitative measure of the binding affinity. Furthermore, these simulations elucidate the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

Antifungal Activity and CYP51 Inhibition:

A notable area of investigation for 1,4-benzothiazine derivatives is their potential as antifungal agents. Molecular docking studies have been conducted to explore their interaction with lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. In one such study, a three-dimensional model of Candida albicans CYP51 (CA-CYP51) was constructed to investigate the binding of a series of 1,4-benzothiazine imidazole (B134444) derivatives. nih.gov The docking results provided insights into the structure-activity relationships of these compounds, helping to explain their in vivo antifungal activity even in the absence of significant in vitro effects. nih.gov The simulations revealed that the benzothiazine scaffold could fit within the catalytic site of CA-CYP51, suggesting a potential mechanism of action through the inhibition of this vital fungal enzyme. researchgate.net

Anticancer Activity and Interaction with Inflammatory Targets:

The anticancer potential of substituted 1,4-benzothiazines has also been explored through computational methods. For instance, molecular docking was used to screen a series of 2,3-disubstituted-1,4-benzothiazines against several molecular targets implicated in cancer-related inflammation, including interleukin-8 (IL-8). rjeid.com One of the synthesized compounds, propyl 3-methyl-3,4-dihydro-2H-benzo[b] nih.govcolab.wsthiazine-2-carboxylate, exhibited the highest binding affinity for IL-8, with a docking score of -7.54 kcal/mol. rjeid.comresearchgate.net This finding, corroborated by in vitro assays, suggests that the anti-cancer effects of these compounds may be mediated, at least in part, by their interaction with key inflammatory proteins. rjeid.com

Enzyme Inhibition in Other Therapeutic Areas:

The versatility of the 1,4-benzothiazine scaffold is further demonstrated by its investigation as an inhibitor of other enzymes.

Acetylcholinesterase (AChE) Inhibition: In the context of Alzheimer's disease, novel 2H-benzo[b] nih.govcolab.wsthiazin-3(4H)-one derivatives have been designed and evaluated as AChE inhibitors. mdpi.com Docking simulations revealed that these compounds could interact with key amino acid residues in the active site of AChE, such as Trp286, Ser293, and Tyr337, through π-π interactions and hydrogen bonds. mdpi.com These interactions are crucial for the inhibitory activity of the compounds.

α-Glucosidase Inhibition: Benzothiazine-pyrazole hybrid molecules have been investigated for their potential as anti-diabetic agents through the inhibition of α-glucosidase. nih.gov Molecular docking studies were employed to predict the binding affinity of these synthetic compounds to the active site of the α-glucosidase enzyme. The results indicated that these hybrid molecules could effectively dock into the enzyme's active site, with one compound in particular showing a high potential for inhibition. nih.gov

The following table summarizes the findings from various molecular docking studies on 1,4-benzothiazine derivatives with different enzyme targets.

| Enzyme Target | 1,4-Benzothiazine Derivative Type | Key Findings from Docking Studies | Software/Method |

| Candida albicans CYP51 | Imidazole derivatives | Binding within the catalytic site, suggesting a mechanism for antifungal activity. nih.govresearchgate.net | Not Specified |

| Interleukin-8 (IL-8) | 2,3-disubstituted derivatives | A derivative showed a maximal binding affinity of -7.54 kcal/mol. rjeid.comresearchgate.net | AutoDock |

| Acetylcholinesterase (AChE) | 2H-Benzo[b] nih.govcolab.wsthiazin-3(4H)-one derivatives | Interactions with key active site residues (Trp286, Ser293, Tyr337) via π-π stacking and hydrogen bonds. mdpi.com | Not Specified |

| α-Glucosidase | Pyrazole hybrid molecules | Effective docking into the enzyme's active site, indicating inhibitory potential. nih.gov | Molecular Operating Environment (MOE) |

Computational Studies of 4H-1,4-Benzothiazines:

In addition to docking simulations, other computational methods like Density Functional Theory (DFT) have been applied to study the electronic and structural properties of 1,4-benzothiazine derivatives. For example, quantum chemical calculations were performed on (4-bromophenyl)(4-methyl-4H-benzo[b] nih.govcolab.wsthiazin-2-yl)methanone to obtain its optimized geometry and to correlate theoretical and experimental spectroscopic data. rsc.org Such studies provide a deeper understanding of the molecule's intrinsic properties, which can influence its reactivity and biological interactions.

While direct computational studies on 2H-1,4-Benzothiazine, 3-phenyl- are still emerging, the existing research on related 1,4-benzothiazine derivatives strongly supports the utility of molecular modeling and docking simulations in elucidating its potential as a biologically active compound. These theoretical approaches are invaluable for predicting interactions with a wide range of enzyme active sites and for guiding the rational design of new therapeutic agents based on this versatile heterocyclic scaffold.

Structure Activity Relationship Sar Studies at the Molecular Level for 2h 1,4 Benzothiazine, 3 Phenyl Derivatives

Influence of Substituent Position and Electronic Effects on Molecular Activity

The biological activity of 3-phenyl-2H-1,4-benzothiazine derivatives is profoundly influenced by the nature and position of substituents on both the benzothiazine nucleus and the 3-phenyl ring. These substitutions can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

Research has shown that the introduction of various functional groups can modulate the pharmacological profile of these compounds. For instance, in studies on the anti-inflammatory activity of 1,4-benzothiazine derivatives, the presence and location of substituents were found to be critical. Similarly, for antifungal applications, specific substitution patterns have been identified that enhance efficacy. For example, N-methyl derivatives, particularly those linked at the C-6 position of the 1,4-benzothiazine core, have shown notable antifungal activity against Candida albicans. researchgate.net

The electronic effects of substituents, whether electron-donating or electron-withdrawing, play a significant role. In the context of anticancer activity against colorectal cancer cells, a series of substituted 1,4-benzothiazine derivatives were synthesized and evaluated. tandfonline.com The nature of the substituent on the phenyl ring, such as chloro, dichloro, or nitro groups, significantly impacts the bioactivity. For example, derivatives with a 2,4-dichloro-phenyl moiety have demonstrated notable effects. tandfonline.com

The following table summarizes the physical data of some substituted 1,4-benzothiazine derivatives, illustrating the diversity of chemical space explored in these studies. tandfonline.com

| Compound ID | Substituent | Molecular Formula | Melting Point (°C) |

| AR1 | 2,4-dichloro-phenyl | C₁₈H₁₅Cl₂N₃OS | 162-165 |

| AR9 | thiophen-2-yl | C₁₆H₁₅N₃OS₂ | 163-165 |

| AR10 | phenyl | C₁₇H₁₅N₃OS | 185-187 |

| AR28 | 4-Chloro-phenyl | C₁₇H₁₂ClN₃OS | 174-176 |

Stereochemical Considerations and Conformational Flexibility (e.g., Folding Along N-S Axis)

The three-dimensional arrangement of atoms (stereochemistry) and the ability of the molecule to adopt different spatial orientations (conformational flexibility) are crucial determinants of the biological activity of 1,4-benzothiazine derivatives. A key structural feature of the 1,4-benzothiazine scaffold is the potential for a fold along the nitrogen-sulfur (N-S) axis of the thiazine (B8601807) ring. eijppr.com This folding imparts a non-planar, butterfly-like conformation to the molecule, which is believed to be a significant factor in its interaction with biological targets. eijppr.com

The degree of this folding can be influenced by the nature and size of the substituents on the benzothiazine ring system. The two independent molecules in the asymmetric unit of 2,2'-Bi-(3-phenyl-2H-1,4-benzothiazine) exhibit dihedral angles of 3.5(2)° and 2.5(2)° between the mean planes of their thiazine ring systems, indicating a relatively planar conformation in this specific crystalline form. researchgate.net However, in solution and within biological systems, these molecules are expected to be more flexible.

Quantitative Structure-Activity Relationship (QSAR) Model Development and Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives.

For 1,4-benzothiazine derivatives, 3D-QSAR models have been developed to understand the structural requirements for antifungal activity. eijppr.com One such study resulted in a statistically significant model with a correlation coefficient (r²) of 0.9172, indicating a strong correlation between the model's predictions and the observed activity. eijppr.com The model was further validated by a crossed squared correlation coefficient (q²) of 0.8223 and a predictive r² of 0.5960, suggesting good predictive ability. eijppr.com These QSAR investigations have highlighted that steric properties are significant contributors to the antifungal activity, suggesting that bulky substituents at the para or meta positions of the 3-phenyl ring are favorable. eijppr.com

Another QSAR analysis was performed on a series of tetracyclic 1,4-benzothiazines with antimicrobial activity. thieme-connect.de This study employed multiple linear regression (MLR) to develop robust and predictive models, which revealed the importance of WHIM (Weighted Holistic Invariant Molecular) descriptors in describing the antimicrobial activity. thieme-connect.de

The development of QSAR models for various biological activities, including antibacterial and antifungal effects, demonstrates the utility of this approach in the rational design of new 3-phenyl-2H-1,4-benzothiazine derivatives. bohrium.com

Molecular Hybridization Strategies for Investigating Bioactivity Profiles

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single hybrid molecule. This approach aims to create new compounds with improved affinity, efficacy, and/or a modified selectivity profile. It can also be a strategy to combat drug resistance.

In the context of 1,4-benzothiazine derivatives, molecular hybridization has been explored to enhance their bioactivity. For instance, the synthesis of hybrids combining the 1,4-benzothiazine scaffold with other biologically active heterocyclic systems has been reported. One study describes the creation of derivatives that incorporate an oxadiazole ring, resulting in compounds like 2-[5-(4-Chloro-phenyl)- researchgate.nettandfonline.comontosight.aioxadiazol-2-yl]-3-methyl-4H-benzo researchgate.netontosight.aithiazine. tandfonline.com This hybridization aims to leverage the known bioactivities of both the benzothiazine and oxadiazole moieties to create novel compounds with potentially enhanced or synergistic effects.

The rationale behind this strategy is that the resulting hybrid molecule may interact with multiple biological targets or may have an altered pharmacokinetic profile compared to the individual parent molecules. This approach has been used to investigate the anticancer and antimicrobial potential of 1,4-benzothiazine derivatives. The exploration of such hybrid molecules continues to be an active area of research in the quest for new and more effective therapeutic agents.

Advanced Academic and Industrial Applications of 2h 1,4 Benzothiazine, 3 Phenyl Beyond Medicinal Use

Chromophoric Properties and Sensor Development

The 1,4-benzothiazine core is the foundation of pheomelanin pigments and possesses inherent chromophoric characteristics. nih.gov Researchers have successfully harnessed these features, particularly in derivatives of 3-phenyl-2H-1,4-benzothiazine, to develop novel sensors and smart materials. nih.govnih.gov

A significant application of 3-phenyl-2H-1,4-benzothiazine derivatives is in the development of materials that change color in response to pH changes, a property known as acidichromism. nih.gov This has led to the creation of visual pH sensors.

Notable research includes the development of a cyanine-type chromophore synthesized through the condensation of 3-phenyl-2H-1,4-benzothiazine with glyoxal (B1671930). nih.gov This resulting compound, 2Z,2′Z-(1,2-ethanediylidene)bis(3-phenyl-2H-1,4-benzothiazine), demonstrates distinct and reversible color transitions at various pH levels. nih.gov At a pH of 4.0 or higher, it appears red, while at a pH of 2, it shifts to light blue, and deepens to a dark blue color at a pH of -0.4. nih.gov

Similarly, the condensation of 3-phenyl-2H-1,4-benzothiazine with indole-3-carboxaldehyde (B46971) yields a chromophore with marked and reversible acidichromic behavior. researchgate.net This derivative is yellow at a pH above 4 and turns purple at a pH below 3. researchgate.net A key advantage of this system is its robustness, showing reversibility for up to 15 cycles, and its effectiveness when applied as a coating on diverse materials such as glass, nylon, cotton, and paper. researchgate.net

Table 1: Acidichromic Properties of 3-phenyl-2H-1,4-benzothiazine Derivatives

| Derivative | pH Range | Color | Reversibility |

| Condensation product with glyoxal | ≥ 4.0 | Red | High |

| 2.0 | Light Blue | High | |

| -0.4 | Deep Blue | High | |

| Condensation product with indole-3-carboxaldehyde | > 4 | Yellow | Up to 15 cycles |

| < 3 | Purple | Up to 15 cycles |

The acidichromism of these compounds is linked to a significant switch from hydrophobic to hydrophilic properties. nih.gov This dual functionality has been demonstrated in filter permeability control experiments. As a proof of concept, a paper filter was coated with a methanolic solution of 2Z,2′Z-(1,2-ethanediylidene)bis(3-phenyl-2H-1,4-benzothiazine). nih.gov The dry, red-colored filter was found to be impermeable to water. However, when an acidic solution was applied, it rapidly passed through the filter, causing the filter to change color to blue. nih.gov This experiment highlights the ability to monitor and control the hydrophobic/hydrophilic state of the material, a mechanism with high reversibility and robustness. nih.gov

The development of food deterioration sensors for smart packaging is a practical and significant application of the acidichromic behavior of 1,4-benzothiazines. nih.gov The condensation product of 3-phenyl-2H-1,4-benzothiazine with glyoxal has been successfully used for this purpose. nih.gov The chromophore can be integrated into materials such as poly(lactic acid) films, alginate hydrogels, or chromatographic papers. nih.gov These functionalized materials can then visually indicate food spoilage by detecting volatile amines produced during fish decomposition or the organic acids that result from the bacterial spoilage of milk. nih.gov

Electrochromic Devices and Optoelectronic Applications

The unique chromophoric system of 1,4-benzothiazines makes them promising candidates for the fabrication of electrochromic devices. nih.gov Electrochromic materials change their optical properties (like color and transparency) in response to an electrical voltage. While this is a cited application for the broader 1,4-benzothiazine class, detailed studies focusing specifically on 3-phenyl-2H-1,4-benzothiazine for this purpose are an emerging area of research. The inherent ability of the scaffold to undergo reversible color changes suggests potential for use in applications like smart windows, displays, and other optoelectronic technologies. nih.gov

Role in Photocatalysis

Photocatalysis is another potential application for the 1,4-benzothiazine chromophore. nih.gov Photocatalysts accelerate chemical reactions when exposed to light. The pheomelanin-inspired structure of these compounds, known for its strong interaction with light, suggests that they could be functionally exploited in this sector. nih.gov Research into the specific photocatalytic activity and mechanisms of 3-phenyl-2H-1,4-benzothiazine is a developing field of interest, aiming to leverage its photophysical properties for applications such as organic synthesis and environmental remediation. nih.gov

Analytical Chemistry Applications (e.g., HPLC Detection Systems)

In analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC), derivatization is a key technique used to chemically modify an analyte to make it more easily detectable. nih.govresearchgate.net The strong chromophoric nature of the 1,4-benzothiazine scaffold makes it a candidate for creating derivatizing agents. nih.gov By reacting a non-absorbing analyte with a benzothiazine-based agent, a new compound with strong UV-visible absorption is formed, significantly enhancing its detectability in HPLC systems. researchgate.net The application of 3-phenyl-2H-1,4-benzothiazine as a derivatizing agent is a proposed use that capitalizes on its inherent optical properties. nih.gov

Precursor Chemistry for Novel Heterocyclic Systems

The reactivity of the 2H-1,4-Benzothiazine, 3-phenyl- core makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The enamine-like character of the C-2 position allows for facile condensation reactions with various electrophiles, leading to the formation of new ring structures. nih.gov

One notable application is in the synthesis of cyanine-type acidichromic chromophores. researchgate.net For instance, the reaction of 3-phenyl-2H-1,4-benzothiazine with indole-3-carboxaldehyde yields a bioinspired 1,4-benzothiazine-based scaffold. researchgate.netresearchgate.net This modular approach allows for the construction of D-π-A (donor-π-acceptor) architectures, which are of significant interest in the development of functional dyes and sensors. researchgate.net The synthesis involves the condensation of the highly nucleophilic C-2 position of the benzothiazine with an aldehyde, often catalyzed by an acid like HCl in a suitable solvent such as acetonitrile (B52724). nih.govresearchgate.net

Furthermore, 3-phenyl-2H-1,4-benzothiazine can undergo double condensation with reagents like glyoxal to produce symmetric bibenzothiazine systems. researchgate.net These reactions highlight the utility of the 3-phenyl-substituted benzothiazine as a foundational element for creating larger, π-conjugated molecules with specific electronic and optical properties. nih.govresearchgate.net The resulting complex heterocyclic systems often exhibit interesting photophysical behaviors, such as acidichromism, which is a change in color in response to pH variations. nih.govresearchgate.net

| Precursor | Reagent | Resulting Heterocyclic System | Key Feature |

| 3-phenyl-2H-1,4-benzothiazine | Indole-3-carboxaldehyde | 2-((1H-indol-3-yl)methylene)-3-phenyl-2H-1,4-benzothiazine | Acidichromic Chromophore |

| 3-phenyl-2H-1,4-benzothiazine | Glyoxal | 2Z,2'Z-(1,2-ethanediylidene)bis(3-phenyl-2H-1,4-benzothiazine) | Symmetric Bibenzothiazine |

Use as Dyestuffs and Color Photographic Developers

The extended π-electron delocalization in derivatives of 2H-1,4-Benzothiazine, 3-phenyl- makes them suitable for applications as dyestuffs. researchgate.net The condensation products, particularly those forming cyanine-type structures, exhibit intense colors due to their absorption of visible light. nih.govresearchgate.net

A significant property of these dyes is their acidichromic behavior. For example, the condensation product of 3-phenyl-2H-1,4-benzothiazine with indole-3-carboxaldehyde displays a reversible color change from yellow at a pH greater than 4 to purple at a pH less than 3. nih.govresearchgate.net This property has been demonstrated to be robust, with the color change being reversible for up to 15 cycles when coated on materials like glass, nylon, cotton, and paper. nih.govresearchgate.net Similarly, the product of its reaction with glyoxal changes from red at a pH of 4.0 or higher to light blue and then deep blue at lower pH values. nih.gov This pH-dependent color change is the basis for their use in visual pH sensors. nih.govresearchgate.net

The chromophoric properties of these compounds have also led to their mention in the context of color photographic developers, although detailed mechanisms in this specific application are less commonly reported in recent literature. researchgate.net The ability of these molecules to undergo redox reactions could potentially play a role in the development process.

| Derivative | pH > 4 | pH < 3 | Application |

| Condensation product with indole-3-carboxaldehyde | Yellow | Purple | Reversible pH indicator |

| Condensation product with glyoxal | Red (pH ≥ 4.0) | Light Blue (pH 2) / Deep Blue (pH -0.4) | Visual sensor for acidic pH |

Applications as Corrosion Inhibitors and Antioxidants in Materials Science

Derivatives of 1,4-benzothiazine have been investigated for their potential as corrosion inhibitors for metals. For instance, (Z)-2-benzylidene-2H-1,4-benzothiazin-3(4H)-one, a related compound, has shown significant efficacy in protecting mild steel from corrosion in acidic environments like 1.0 M HCl and 0.5 M H2SO4. researchgate.net The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. researchgate.net The presence of heteroatoms like nitrogen and sulfur, along with the aromatic system, facilitates this adsorption. researchgate.net

In the realm of materials science, benzothiazine derivatives are also recognized for their antioxidant properties. researchgate.netontosight.aimdpi.com The ability of these compounds to scavenge free radicals is a key aspect of this function. mdpi.com This antioxidant activity is not only relevant in biological contexts but also for the stabilization of materials that can degrade through oxidative processes. For example, certain hybrid compounds incorporating the benzothiazine scaffold have demonstrated significant antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assays. mdpi.com While direct studies on the antioxidant application of 2H-1,4-Benzothiazine, 3-phenyl- in materials are not extensively detailed, the known antioxidant capacity of the broader benzothiazine class suggests its potential in this area. researchgate.netontosight.aimdpi.com

| Application | Compound Class | Mechanism |

| Corrosion Inhibition | 1,4-Benzothiazine derivatives | Adsorption on metal surface, forming a protective layer |

| Antioxidant | Benzothiazine derivatives | Free radical scavenging |

Conclusion and Future Research Directions for 2h 1,4 Benzothiazine, 3 Phenyl

Summary of Key Research Advancements

Research into 2H-1,4-Benzothiazine, 3-phenyl- has yielded a solid foundation, primarily centered around its synthesis and characterization. The classical and most cited method for its preparation involves the condensation of 2-aminothiophenol (B119425) with 2-bromoacetophenone (B140003) (phenacyl bromide), which provides a reliable route to the core scaffold. nih.govcolab.ws This accessibility has been pivotal for subsequent explorations into its chemical behavior and derivatization.

A significant area of advancement has been the exploration of the reactivity of the 2-position of the benzothiazine ring. The enamine-like nucleophilicity at this position has been exploited in condensation reactions with aldehydes and other electrophiles. nih.gov For instance, reaction with indole-3-carboxaldehyde (B46971) has led to the development of novel cyanine-type acidichromic chromophores. researchgate.net These derivatives exhibit marked and reversible color changes in response to pH variations, a property that has been a cornerstone of recent research. nih.gov

Furthermore, the derivatization of the 3-phenyl-2H-1,4-benzothiazine scaffold has been a key focus, leading to compounds with a wide array of potential applications, from medicinal chemistry to material science. researchgate.netnih.govnih.gov The structural versatility of the 1,4-benzothiazine core allows for extensive functionalization, which has been instrumental in tuning its electronic and biological properties. rsc.org

Emerging Trends in Synthetic Methodologies and Derivatization

While traditional synthetic routes are well-established, the field is witnessing a shift towards more efficient, sustainable, and diverse synthetic strategies.

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic protocols. This includes the use of greener solvents, catalysts, and reaction conditions. For example, methods utilizing polyethylene (B3416737) glycol (PEG-200) as a recyclable solvent and metal-free reaction conditions are being explored for the synthesis of 1,4-benzothiazine derivatives. nih.gov Similarly, the use of KF/Al2O3 as a recoverable and reusable catalyst represents a move towards more sustainable chemical processes. nih.gov

Multi-component Reactions: One-pot, multi-component reactions are gaining traction for the efficient construction of complex benzothiazine derivatives. These methods offer advantages in terms of atom economy, reduced waste generation, and simplified purification procedures. nih.gov

Advanced Catalysis: The use of novel catalytic systems, including nanocatalysts and metal-based catalysts, is expanding the synthetic toolbox for 1,4-benzothiazines. nih.govrsc.org These catalysts can offer higher yields, better selectivity, and milder reaction conditions compared to traditional methods.

"Click Chemistry": The application of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, has been employed to synthesize 1,2,3-triazole-containing 1,4-benzothiazine derivatives. researchgate.netnih.gov This approach allows for the modular and efficient assembly of complex molecular architectures with potential biological activities.

Future derivatization efforts are likely to focus on creating libraries of compounds with diverse substitutions on both the benzene (B151609) and phenyl rings to systematically explore structure-activity relationships for various applications.

Unexplored Avenues in Mechanistic Understanding and Theoretical Modeling

Despite the synthetic progress, a deeper mechanistic understanding of many reactions involving 2H-1,4-Benzothiazine, 3-phenyl- remains an area ripe for investigation.

Reaction Mechanisms: Detailed mechanistic studies, including kinetic analysis and the identification of reaction intermediates, are needed for many of the derivatization reactions. For example, a thorough understanding of the factors governing the regioselectivity in cycloaddition reactions could lead to more controlled and efficient syntheses. nih.gov

Theoretical Modeling: Computational and theoretical studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of 3-phenyl-2H-1,4-benzothiazine and its derivatives. Such studies can help in predicting the outcomes of reactions, designing new molecules with desired properties, and interpreting experimental observations. For instance, molecular docking studies are already being used to predict the binding of benzothiazine derivatives to biological targets. frontiersin.orgmdpi.com

Photophysical Properties: A comprehensive investigation into the photophysical properties of these compounds is warranted. While their chromophoric nature is known, detailed studies on their fluorescence, phosphorescence, and photochemical stability are limited. Understanding these properties is crucial for their potential application in areas like bioimaging and photocatalysis. nih.gov

Potential for Novel Material Science and Sensing Applications

The unique electronic and structural features of 3-phenyl-2H-1,4-benzothiazine derivatives make them highly promising candidates for applications in material science and chemical sensing.

pH Sensors: The demonstrated acidichromic behavior of derivatives formed from the condensation of 3-phenyl-2H-1,4-benzothiazine with aldehydes positions them as excellent candidates for visual pH sensors. nih.gov These sensors can be incorporated into various materials like paper, polymers, and hydrogels for applications in monitoring environmental pH or food spoilage. nih.gov

Smart Packaging: The colorimetric response of these compounds to changes in pH can be harnessed to create smart packaging materials that can visually indicate the freshness of perishable goods. For example, films loaded with these compounds can detect volatile amines produced during fish decomposition. nih.gov

Electrochromic Devices: The ability of the 1,4-benzothiazine chromophore to undergo reversible color changes upon electrochemical stimulation suggests its potential use in electrochromic devices, such as smart windows and displays. nih.gov

Chemosensors: The core structure can be functionalized with specific recognition units to develop chemosensors for the detection of various analytes, including metal ions and reactive oxygen species. The transformation into a green-blue chromophore in the presence of peroxides or redox-active metal ions under acidic conditions is a promising starting point for such applications. nih.gov

The table below summarizes some of the key derivatives of 2H-1,4-Benzothiazine, 3-phenyl- and their potential applications.

| Derivative | Key Feature | Potential Application(s) |

| Condensation product with indole-3-carboxaldehyde | Acidichromic (yellow to purple) | Reversible pH sensing, coatings for various materials |

| Condensation product with glyoxal (B1671930) | Acidichromic (red to blue) | Visual detection of acidic pH, smart packaging for food spoilage |

| 1,2,3-Triazole conjugates | Modular synthesis | Potential antibacterial agents |

| Bisamide derivatives | Antibacterial activity | Inhibition of S. aureus biofilm on medical devices |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.